molecular formula C10H19NO4S B558262 Boc-L-methionine CAS No. 2488-15-5

Boc-L-methionine

Cat. No. B558262
CAS RN: 2488-15-5
M. Wt: 249,33 g/mole
InChI Key: IMUSLIHRIYOHEV-ZETCQYMHSA-N
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Description

Boc-L-methionine, also known as N-(tert-Butoxycarbonyl)-L-methionine, is a Boc-protected form of L-Methionine . L-Methionine is an essential amino acid that is obtained from our diet and can be found in grain legumes (such as lentils), and poultry .


Synthesis Analysis

The synthesis of Boc-L-methionine is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular formula of Boc-L-methionine is C10H19NO4S . The IUPAC name is (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoic acid . The molecular weight is 249.33 g/mol .


Chemical Reactions Analysis

The Boc group in Boc-L-methionine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Physical And Chemical Properties Analysis

Boc-L-methionine is a white powder . It has a melting point of 45 - 53 ºC . The optical rotation is [a]D20 = -23 ± 2º (C=1 in MeOH) .

Scientific Research Applications

1. Medical Imaging and Tumor Detection

Boc-L-methionine derivatives, such as 18F-trifluoroborate methionine derivative (18F-B-MET), have been evaluated for their application in glioma imaging. This derivative is seen as a potential substitute for 11C-methionine in PET imaging of brain tumors, demonstrating high tumor-to-brain contrast, excellent pharmacokinetic properties, and effective tumor visualization (Yang et al., 2018). Additionally, 11C-L-methionine has been used in lung tumor scanning by PET, providing high contrast tumor images and differentiating between benign and malignant, viable and necrotic tumors (Kubota et al., 1985).

2. Enzyme Inhibition and Biochemistry

Boc-L-methionine is involved in the synthesis of enzyme inhibitors, such as the isozyme-specific enzyme inhibitor 5'(R)-C-[(L-homocystein-S-yl)methyl]adenosine 5'-(beta,gamma-imidotriphosphate), which is a potent inhibitor of rat methionine adenosyltransferases (Kappler et al., 1987).

3. Peptide Synthesis and Protein Studies

Boc-L-methionine has been used in the synthesis of oligopeptides. Studies on L-methionine oligomers have provided insights into secondary structure formation, indicating the formation of helices at certain chain lengths in specific solvents (Naider & Becker, 1974). Another study investigated the conformation of protected homoheptamethionine peptides, providing information on peptide folding and structure (Ribeiro et al., 2009).

4. Protection Against Oxidative Stress

Research has shown that blocking the amine group in methionine-enkephalin, using compounds like Boc-Met-enk, can protect the tyrosyl residue from oxidation by reactive oxygen species, a finding that may have implications in the development of new pain inhibitors (Mozziconacci et al., 2007).

5. Nutritional and Metabolic Studies

In nutritional research, Boc-L-methionine has been compared with other forms of methionine, such as dl-methionine, in studies on animal nutrition and metabolism, examining effects on growth performance, amino acid metabolism, and gene expression related to muscle growth (Yang et al., 2018).

6. Synthetic and Medicinal Chemistry

Boc-L-methionine is also significant in synthetic chemistry, as seen in the synthesis of various methionine derivatives and analogs for potential use in medicinal applications, including as methionine mimetics in peptide synthesis (Osada et al., 2006).

Safety And Hazards

Boc-L-methionine should be handled with care to avoid dust formation and contact with skin and eyes . It should not be released into the environment . In case of accidental release, ensure adequate ventilation and use personal protective equipment as required .

Future Directions

While specific future directions for Boc-L-methionine are not well-documented, research into the synthesis and applications of Boc-protected amino acids continues to be an active field .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUSLIHRIYOHEV-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-methionine

CAS RN

2488-15-5
Record name Boc-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2488-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butoxycarbonyl-L-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.855
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
184
Citations
F Naider, JM Becker - Biopolymers: Original Research on …, 1974 - Wiley Online Library
Synthesis and optical studies of Lâ•’methionine oligopeptides in solution Page 1 BIOPOLYMERS VOL. 13, 1011-1022 (1974) Synthesis and Optical Studies of L-Methionine …
Number of citations: 16 onlinelibrary.wiley.com
LP Datta, B Maiti, P De - Polymer Chemistry, 2015 - pubs.rsc.org
… To prepare the side-chain methionine containing methacrylate monomer, firstly Boc-L-methionine (Boc-L-Met-OH) was reacted with 2-hydroxyethyl methacrylate (HEMA) in the …
Number of citations: 23 pubs.rsc.org
S Dong, Y Jiang, G Qin, L Liu, H Zhao - Biomacromolecules, 2020 - ACS Publications
… First, the thioether-containing monomer Boc-METMA was synthesized by the esterification of Boc-l-methionine and HEMA. Subsequently, the diblock copolymer PEG-b-P(Boc-METMA) (…
Number of citations: 14 pubs.acs.org
M Kvasnica, M Budesinsky, J Swaczynova… - Bioorganic & Medicinal …, 2008 - Elsevier
… Trifluoroacetic acid (0.7 mL, 9.4 mmol) was added to a solution of Boc-l-methionine ester (200 mg) in dichloromethane (7 mL). The mixture was stirred 1 h and after completion it was …
Number of citations: 109 www.sciencedirect.com
K De Wael, T Zeegers‐Huyskens - … : Original Research on …, 1997 - Wiley Online Library
The self‐association of several N‐urethanyl‐L‐amino acids (N‐t‐Boc‐glycine, N‐t‐Boc‐L‐alanine, N‐t‐Boc‐L‐methionine, and N‐t‐Boc‐O‐Bz‐L‐tyrosine has been investigated in …
Number of citations: 8 onlinelibrary.wiley.com
O Obaıdı - 2013 - gcris.ege.edu.tr
… N-Boc-L-methionine was prepared from the reaction of L-methionine and the protective di-… N-Boc-chiral amide derivative was obtained by the reaction of N-Boc-L-methionine with o-…
Number of citations: 2 gcris.ege.edu.tr
T Maji, S Banerjee, A Bose, TK Mandal - Polymer Chemistry, 2017 - pubs.rsc.org
… This report describes the design and synthesis of a zwitterionic [Boc-L-methionine-(2-methacryloylethyl)]sulfoniopropanesulfonate (METMASPS) monomer derived from methionine …
Number of citations: 28 pubs.rsc.org
K Norris, J Halstrom, K Brunfeldt - Acta Chem. Scand, 1971 - actachemscand.org
… solution of ammonia gave a nearly quantitative yield of Boc-L-methionine amide, the optical purity of which was demonstrated by conversion into lmethionine amide acetate and …
Number of citations: 27 actachemscand.org
D Gibson, GM Arvanitis, HM Berman - Inorganica chimica acta, 1994 - Elsevier
… complexes of Pt(II) with the nucleotides 5′-GMP, 3′-GMP and 5′-dGMP (GMP=guanosinemonophosphate), and with the amino acids N α -BOCL-histidine, N α -BOC-L-methionine …
Number of citations: 16 www.sciencedirect.com
HL Holland, PR Andreana, FM Brown - Tetrahedron: Asymmetry, 1999 - Elsevier
… A solution of N-t-Boc-l-methionine sulfoxide obtained by biotransformation using B. bassiana (116 mg, de 58%) in water (5 mL) was treated with 2.6 mL (6 equiv.) of 1 MH 2 SO 4 . The …
Number of citations: 38 www.sciencedirect.com

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